molecular formula C22H22FN3O2 B11322169 N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11322169
M. Wt: 379.4 g/mol
InChI Key: IARGYJCXFMFPKY-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(DIMETHYLAMINO)BENZALDEHYDE with 2-(4-FLUOROPHENOXY)ACETIC ACID in the presence of a suitable catalyst to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-AMINOPYRIDINE under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(METHOXY)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE
  • N-{[4-(ETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the dimethylamino group, which imparts specific electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H22FN3O2/c1-25(2)19-10-6-17(7-11-19)15-26(21-5-3-4-14-24-21)22(27)16-28-20-12-8-18(23)9-13-20/h3-14H,15-16H2,1-2H3

InChI Key

IARGYJCXFMFPKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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